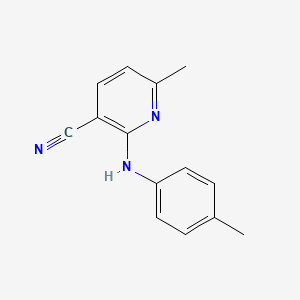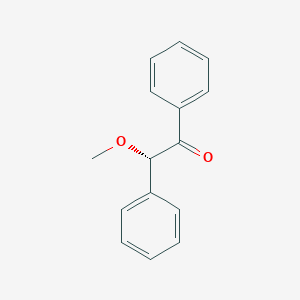
Acetic acid;1,4,7,10,13-pentaoxacyclohexadecan-15-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1,4,7,10,13-pentaoxacyclohexadecan-15-ol is a complex organic compound known for its unique structure and properties. The compound consists of acetic acid and a macrocyclic ether, 1,4,7,10,13-pentaoxacyclohexadecan-15-ol, which is also known as a crown ether. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,4,7,10,13-pentaoxacyclohexadecan-15-ol typically involves the reaction of acetic acid with 1,4,7,10,13-pentaoxacyclohexadecan-15-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1,4,7,10,13-pentaoxacyclohexadecan-15-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and are carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Acetic acid;1,4,7,10,13-pentaoxacyclohexadecan-15-ol has a wide range of applications in scientific research:
Chemistry: Used as a complexing agent in various chemical reactions and processes.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ions.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of acetic acid;1,4,7,10,13-pentaoxacyclohexadecan-15-ol involves its ability to form stable complexes with cations. This complexation can affect various molecular targets and pathways, such as ion transport across membranes. The crown ether structure allows for selective binding to specific ions, which can influence biological and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10,13-pentaoxacyclopentadecane: Another crown ether with similar complexing properties.
1,4,7,10-tetraoxacyclododecane: A smaller crown ether with different ion selectivity.
1,4,7,10,13,16-hexaoxacyclooctadecane: A larger crown ether with enhanced complexing abilities.
Uniqueness
Acetic acid;1,4,7,10,13-pentaoxacyclohexadecan-15-ol is unique due to its specific combination of acetic acid and the crown ether structure. This combination allows for unique chemical properties and applications, particularly in the formation of stable complexes with cations.
Propiedades
Número CAS |
77887-87-7 |
|---|---|
Fórmula molecular |
C13H26O8 |
Peso molecular |
310.34 g/mol |
Nombre IUPAC |
acetic acid;1,4,7,10,13-pentaoxacyclohexadecan-15-ol |
InChI |
InChI=1S/C11H22O6.C2H4O2/c12-11-9-16-7-5-14-3-1-13-2-4-15-6-8-17-10-11;1-2(3)4/h11-12H,1-10H2;1H3,(H,3,4) |
Clave InChI |
GJCAQHMPCOUVCN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1COCCOCC(COCCOCCO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)methoxy](trimethyl)silane](/img/structure/B14431094.png)
![1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane](/img/structure/B14431095.png)
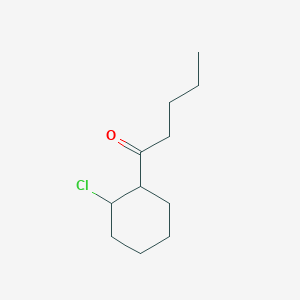


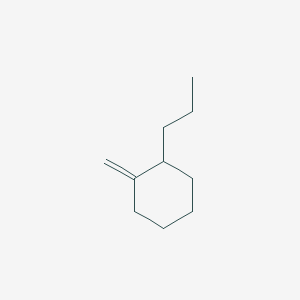
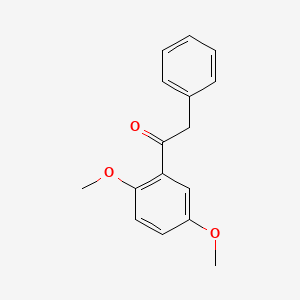


![5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14431138.png)
